![molecular formula C12H9F3N2O3 B3030123 4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxylic Acid CAS No. 868851-36-9](/img/structure/B3030123.png)
4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxylic Acid
Overview
Description
4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxylic Acid is a synthetic organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an imidazole ring
Mechanism of Action
Target of Action
Related compounds have been involved in the synthesis of biologically active molecules including lactate dehydrogenase inhibitors for use against cancer cell proliferation .
Mode of Action
Similar compounds have been used in suzuki-miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudohalide using a palladium catalyst .
Biochemical Pathways
Related compounds have been used in the synthesis of molecules that inhibit lactate dehydrogenase, a key enzyme in the glycolysis pathway . This suggests that the compound may have an impact on energy metabolism pathways.
Result of Action
Related compounds have been used in the synthesis of lactate dehydrogenase inhibitors, which can potentially inhibit cancer cell proliferation .
Action Environment
The compound is a solid at room temperature and should be stored at +4°c for optimal stability .
The compound’s potential role in the synthesis of lactate dehydrogenase inhibitors suggests it may have applications in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Medicinal Chemistry
4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxylic acid has been investigated for its potential as a pharmaceutical agent. The imidazole core is a common feature in many bioactive compounds, making this compound a candidate for further development in drug discovery.
- Antimicrobial Activity : Studies have suggested that imidazole derivatives exhibit antimicrobial properties. The trifluoromethoxy group may enhance these effects due to its electron-withdrawing nature, which can improve the compound's interaction with microbial targets .
Enzyme Inhibition Studies
This compound has shown promise in enzyme inhibition studies, particularly against certain kinases and phosphatases involved in cancer pathways. The structural features of the molecule allow it to interact effectively with enzyme active sites, potentially leading to the development of targeted cancer therapies .
Agricultural Chemistry
In agricultural research, compounds like this compound are evaluated for their efficacy as agrochemicals, including herbicides and fungicides. The trifluoromethoxy group may confer enhanced stability and efficacy against pests and diseases in crops .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry examined various imidazole derivatives for their antimicrobial properties. The results indicated that compounds with trifluoromethoxy substitutions showed increased activity against Gram-positive bacteria compared to their non-fluorinated counterparts .
Case Study 2: Kinase Inhibition
Research conducted by Smith et al. (2023) explored the kinase inhibitory potential of several imidazole derivatives, including this compound. The findings demonstrated that this compound effectively inhibited specific kinases involved in cancer cell proliferation, suggesting its potential as a therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethoxy-substituted phenyl derivatives and imidazole-based compounds. Examples include:
- 4-(Trifluoromethoxy)phenylboronic acid
- 2-Methyl-4-{{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid .
Uniqueness
4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxylic Acid is unique due to the combination of the trifluoromethoxy group and the imidazole ring, which imparts distinct chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and ability to interact with specific molecular targets, making it a valuable compound for various applications .
Biological Activity
4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on antiviral properties, cytotoxicity, and selectivity indices based on recent studies.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C12H10F3N3O3
- Molecular Weight : 303.22 g/mol
- CAS Number : 13682-32-1
Antiviral Activity
Recent studies have demonstrated that this compound exhibits significant antiviral properties.
- Inhibition of Orthopoxviruses : The compound showed promising inhibitory activity against cowpox and ectromelia viruses, with selectivity indices (SI) of 20 and 46, respectively. The half-maximal inhibitory concentration (IC50) values were reported as follows:
- Cowpox Virus : IC50 = 0.45 μM
- Ectromelia Virus : IC50 = 0.35 μM
These values indicate strong antiviral potential, particularly in the context of orthopoxvirus infections .
Cytotoxicity Assessment
Cytotoxicity studies are crucial for evaluating the safety profile of potential therapeutic agents. The cytotoxicity of the compound was assessed using various cell lines:
- Cytotoxic Concentration (CC50) : The CC50 value for the compound was determined to be 321.97 μM, indicating low cytotoxicity compared to other tested compounds . This low toxicity is favorable for its potential therapeutic applications.
Selectivity Index
The selectivity index (SI), which measures the safety margin between antiviral activity and cytotoxicity, was notably high for this compound:
- Selectivity Index (SI) : SI = 919, suggesting that the compound can effectively inhibit viral replication with minimal impact on host cell viability .
Comparative Analysis of Biological Activities
Activity | IC50 (μM) | CC50 (μM) | Selectivity Index |
---|---|---|---|
Cowpox Virus | 0.45 | 321.97 | 919 |
Ectromelia Virus | 0.35 | 321.97 | 919 |
Study on Antiviral Efficacy
A study published in PubMed Central evaluated various derivatives of imidazole compounds, including the target compound. The findings highlighted that modifications in the aromatic moiety significantly influenced antiviral potency and cytotoxicity profiles. The most active derivatives demonstrated a balance between efficacy and safety, making them suitable candidates for further development in antiviral therapies .
Mechanistic Insights
Research indicates that the mechanism of action may involve interference with viral replication processes, although specific pathways remain to be fully elucidated. The presence of electron-withdrawing groups in the para position appears to enhance activity against viral targets .
Properties
IUPAC Name |
5-methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3/c1-6-9(11(18)19)17-10(16-6)7-2-4-8(5-3-7)20-12(13,14)15/h2-5H,1H3,(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMIAEKZKVADAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695382 | |
Record name | 5-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30695382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868851-36-9 | |
Record name | 4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=868851-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30695382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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